molecular formula C25H19Cl2N5O5 B449813 N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE

N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE

Cat. No.: B449813
M. Wt: 540.4g/mol
InChI Key: ZBGIAJJJQZRISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide is a complex organic compound that features a combination of dichlorophenoxy, nitropyrazole, and benzohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy moiety.

    Synthesis of the nitropyrazole intermediate: This involves the nitration of a pyrazole derivative to introduce the nitro group.

    Coupling of intermediates: The dichlorophenoxy and nitropyrazole intermediates are then coupled under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the dichlorophenoxy moiety.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Agrochemicals: The compound may have applications as a pesticide or herbicide.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dichlorophenoxy)methyl-N’-benzohydrazide
  • 3-(4-nitro-1H-pyrazol-1-yl)methyl-N’-benzohydrazide

Uniqueness

The uniqueness of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H19Cl2N5O5

Molecular Weight

540.4g/mol

IUPAC Name

N'-[3-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide

InChI

InChI=1S/C25H19Cl2N5O5/c26-20-7-8-22(27)23(11-20)37-15-17-4-2-6-19(10-17)25(34)30-29-24(33)18-5-1-3-16(9-18)13-31-14-21(12-28-31)32(35)36/h1-12,14H,13,15H2,(H,29,33)(H,30,34)

InChI Key

ZBGIAJJJQZRISL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.